(5Z)-3-allyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16177833
Molecular Formula: C27H27N3O2S2
Molecular Weight: 489.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H27N3O2S2 |
|---|---|
| Molecular Weight | 489.7 g/mol |
| IUPAC Name | (5Z)-5-[[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C27H27N3O2S2/c1-4-6-15-32-22-12-13-23(19(3)16-22)25-20(18-30(28-25)21-10-8-7-9-11-21)17-24-26(31)29(14-5-2)27(33)34-24/h5,7-13,16-18H,2,4,6,14-15H2,1,3H3/b24-17- |
| Standard InChI Key | BWUGBXBCEMUWME-ULJHMMPZSA-N |
| Isomeric SMILES | CCCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)C |
| Canonical SMILES | CCCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)C |
Introduction
(5Z)-3-allyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound belonging to the thiazolidinone family. It features a five-membered ring containing nitrogen and sulfur, with an allyl group and a pyrazole moiety, contributing to its distinctive chemical properties and potential biological activities .
Synthesis
The synthesis of (5Z)-3-allyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, including condensation reactions and modifications to enhance yield and purity. The specific synthetic route can vary based on the desired outcome .
Biological Activities and Potential Applications
Compounds derived from thiazolidinones are often investigated for their:
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Antimicrobial Properties
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Anticancer Activity
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Anti-inflammatory Effects
These properties make (5Z)-3-allyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one a candidate for further pharmacological studies, particularly in medicinal chemistry.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary studies suggest it may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Ongoing research aims to elucidate these interactions further, providing insights into its mechanism of action.
Comparative Analysis with Similar Compounds
Several compounds share structural features with (5Z)-3-allyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one. Here is a comparative table highlighting their unique aspects:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| (5Z)-5-{[3-(benzofuran)-1-phenylyl]-methylene}-2-thioxo-thiazolidin | Contains benzofuran moiety | Antimicrobial properties |
| (5Z)-3-(isobutoxy)-thiazolidinone | Similar thiazolidinone core | Anticancer activity |
| (5Z)-3-(alkoxy-substituted) pyrazoles | Variations of pyrazole ring | Diverse biological activities |
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